Dimethyl tetramethylsuccinate
Overview
Description
Dimethyl tetramethylsuccinate is an organic compound with the molecular formula C₁₀H₁₈O₄This compound is a dimethyl ester of tetramethylsuccinic acid and is characterized by its unique structure, which includes two methyl groups attached to each of the carbon atoms in the succinate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl tetramethylsuccinate can be synthesized through the esterification of tetramethylsuccinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Tetramethylsuccinic acid+MethanolAcid catalystDimethyl tetramethylsuccinate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of a fixed bed reactor combined with distillation. This method allows for the efficient separation of the product from the reaction mixture. The process typically includes the following steps:
Raw Material Preparation: High-purity tetramethylsuccinic acid and methanol are prepared.
Esterification Reaction: The reactants are heated in the presence of an acid catalyst.
Post-Treatment: The reaction mixture is cooled, and the product is separated, washed, and dried to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
Dimethyl tetramethylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters .
Scientific Research Applications
Dimethyl tetramethylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl tetramethylsuccinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: A simpler ester with a similar structure but without the additional methyl groups.
Dimethyl fumarate: An ester with a different backbone structure, used in the treatment of multiple sclerosis.
Dimethyl malonate: Another ester with a different backbone, used in organic synthesis.
Uniqueness
Dimethyl tetramethylsuccinate is unique due to the presence of four methyl groups attached to the succinate backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
dimethyl 2,2,3,3-tetramethylbutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2,7(11)13-5)10(3,4)8(12)14-6/h1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAVQGUNDSXRMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(C)(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456180 | |
Record name | Butanedioic acid, tetramethyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17072-58-1 | |
Record name | 1,4-Dimethyl 2,2,3,3-tetramethylbutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17072-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl tetramethylsuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017072581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, tetramethyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL TETRAMETHYLSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G000AAF3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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